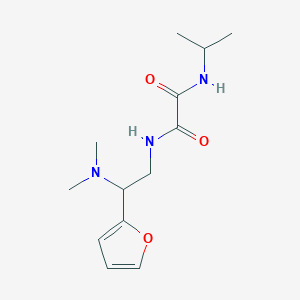
N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-isopropyloxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-isopropyloxalamide, commonly known as A-967079, is a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and protons. It is widely expressed in nociceptive neurons, and its activation is involved in the transmission of pain signals. A-967079 has been extensively studied as a potential therapeutic target for pain management.
Wirkmechanismus
A-967079 selectively blocks the N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-isopropyloxalamide ion channel, which is involved in the transmission of pain signals. N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-isopropyloxalamide is activated by various stimuli, including heat, capsaicin, and protons. Activation of N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-isopropyloxalamide leads to the influx of calcium ions into nociceptive neurons, which results in the release of neurotransmitters that transmit pain signals. A-967079 blocks this process by preventing the influx of calcium ions into nociceptive neurons, thereby reducing pain transmission.
Biochemical and Physiological Effects
A-967079 has been shown to have minimal off-target effects, indicating its selectivity for N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-isopropyloxalamide. In addition, it has been shown to have a long duration of action, with pain relief lasting up to 24 hours in animal models. A-967079 has also been shown to be well-tolerated in preclinical studies, with no significant adverse effects observed.
Vorteile Und Einschränkungen Für Laborexperimente
A-967079 is a useful tool for studying the role of N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-isopropyloxalamide in pain transmission. Its selectivity for N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-isopropyloxalamide allows for the specific targeting of this ion channel, without affecting other ion channels or receptors. However, its potency and efficacy may vary depending on the experimental conditions, such as the route of administration and the model used.
Zukünftige Richtungen
There are several potential future directions for the study of A-967079. One area of interest is the development of novel N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-isopropyloxalamide antagonists with improved pharmacokinetic properties, such as increased potency and duration of action. Another area of interest is the investigation of the role of N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-isopropyloxalamide in other physiological processes, such as inflammation and itch. Finally, the clinical development of A-967079 or other N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-isopropyloxalamide antagonists as potential analgesics for the treatment of chronic pain is an important area of research.
Synthesemethoden
A-967079 can be synthesized using a multi-step process that involves the reaction of furan-2-carboxylic acid with dimethylamine and isopropyl chloroformate to form the intermediate N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)carbamic acid isopropyl ester. This intermediate is then treated with oxalyl chloride and further reacted with 2-aminoethanol to yield the final product, A-967079.
Wissenschaftliche Forschungsanwendungen
A-967079 has been extensively studied in preclinical models of pain. Studies have shown that it can effectively block N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-isopropyloxalamide-mediated pain responses in animal models, including thermal and mechanical hyperalgesia, and allodynia. In addition, A-967079 has been shown to be effective in reducing pain in models of inflammatory pain, neuropathic pain, and cancer pain.
Eigenschaften
IUPAC Name |
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N'-propan-2-yloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3/c1-9(2)15-13(18)12(17)14-8-10(16(3)4)11-6-5-7-19-11/h5-7,9-10H,8H2,1-4H3,(H,14,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYMQGUZJSFPPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NCC(C1=CC=CO1)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-isopropyloxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4,5-trimethoxybenzamide](/img/structure/B2902922.png)

![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2902926.png)

![1-{Thieno[3,2-b]pyridin-7-yl}piperazine dihydrochloride](/img/structure/B2902929.png)

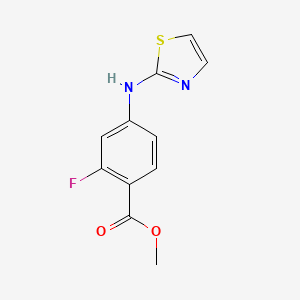
![Methyl 2-[[2-(2-fluoroethyl)pyrazol-3-yl]amino]acetate](/img/structure/B2902933.png)
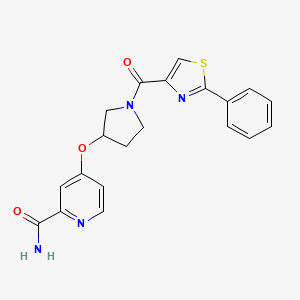
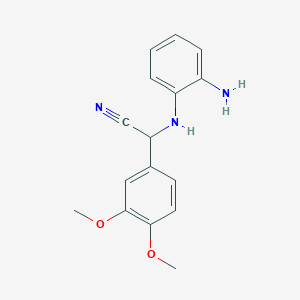
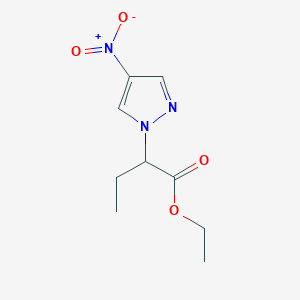
![2-(6-chloro-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2902942.png)
![3-methyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2902943.png)
![1-Methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B2902945.png)